molecular formula C6H16OSi B047037 3-(Trimethylsilyl)-1-propanol CAS No. 2917-47-7

3-(Trimethylsilyl)-1-propanol

Cat. No. B047037
CAS RN: 2917-47-7
M. Wt: 132.28 g/mol
InChI Key: YNUUCDHAZGAVEZ-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)-1-propanol is an organosilicon compound that has been the subject of various chemical studies due to its unique properties and reactions. It plays a significant role in the synthesis and reactions of oxygen-containing organosilicon compounds and has been explored in different contexts including polymer science and organic chemistry.

Synthesis Analysis

  • The synthesis of 3-(trimethylsilyl)-1-propanol derivatives can be achieved through methods like the Favorsky-Shostakovsky method, and these compounds have been used to create vinyl ethers for further reactions (Shostakovsky, Shikhiev, & Komarov, 1956).

Molecular Structure Analysis

  • Detailed molecular structure analysis is found in the context of polymers like poly[1-(trimethylsilyl)-1-propyne] [poly(TMSP)], which is characterized by high molecular weight and unique properties owing to its structure (Nagai, Masuda, Nakagawa, Freeman, & Pinnau, 2001).

Chemical Reactions and Properties

  • Studies on the reactions of vinyl ethers of 3-(trimethylsilyl)-1-propanol with water, organic and organosilicon alcohols, and organic acids have revealed insights into the reactivity of these compounds under various conditions (Shostakovsky, Shikhiev, & Komarov, 1956).
  • The compound has also been used in the synthesis of lithiated 3-trimethylsiloxy-1,2-propadiene derivatives (Kato & Kuwajima, 1984).

Physical Properties Analysis

  • Its physical properties are highlighted in the context of poly[1-(trimethylsilyl)-1-propyne] with characteristics like high gas permeability, good solubility in common solvents, and high glass transition temperature (Nagai, Masuda, Nakagawa, Freeman, & Pinnau, 2001).

Chemical Properties Analysis

  • The chemical properties of 3-(trimethylsilyl)-1-propanol derivatives have been explored in various studies, focusing on their reactivity and potential applications in different chemical reactions and processes. For instance, studies have examined its reactivity towards electrophiles and its use in the synthesis of functionalized vinylsilanes and other organosilicon compounds (Knockel & Normant, 1984).

Scientific Research Applications

  • Catalysis : Trimethylsilyl-coated alumina catalysts demonstrate a 50% increase in activity for 1,2-propanediol dehydration, mainly due to increased binding of diols in a monodentate configuration (Ellis et al., 2016).

  • Organometallic Chemistry : 1,3-bis(trimethylsilyl)propene serves as a precursor for silyl-1-butadiènes, which can complex with various metal compounds to produce diverse organometallic structures (Corriu et al., 1984).

  • Synthesis of Hydroxyvinyltrimethylsilanes : 3.3-bis(trimethylsilyl)propene is used to synthesize (E)-β-hydroxyvinyl trimethylsilanes by reacting with aldehydes in the presence of titanium tetrachloride, showing its utility in organic synthesis (Princet et al., 1999).

  • Generation of Lithiated Derivatives : Lithiated 3-trimethylsiloxy-1,2-propadiene derivatives are efficiently generated from 1-(Trimethylsilyl)propargyl alcohols, showing high yields in alkylated products (Kato & Kuwajima, 1984).

  • Membrane Technology : Poly((1-trimethylsilyl)-1-propyne)-based membranes exhibit good chemical resistance for liquid-liquid separation in fermentation broths and nanofiltration of organics, with potential applications in bioethanol and biobutanol production (Volkov et al., 2009).

  • Pharmaceutical Research : The stereoselective "Ene" reaction of allylsilanes with amino aldehydes is applied to the synthesis of potential HIV-1 protease inhibitors, demonstrating its relevance in drug development (D'aniello et al., 1994).

  • Analytical Chemistry : Headspace on-fiber derivatization following solid-phase microextraction is a method used for identifying trace 1,3-dichloro-2-propanol and 3-chloro-1,2-propandiol in soy sauce, illustrating its application in food safety analysis (Lee et al., 2007).

Safety And Hazards

3-(Trimethylsilyl)propionic acid-d4 sodium salt is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

This review article focuses on the recent applications of tris(trimethylsilyl)silane as a radical-based reagent in organic chemistry . Numerous examples of the successful use of (TMS)3SiH in radical reductions, hydrosilylation and consecutive radical reactions are given .

properties

IUPAC Name

3-trimethylsilylpropan-1-ol
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InChI

InChI=1S/C6H16OSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUUCDHAZGAVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5062710
Record name 3-(Trimethylsilyl)-1-propanol
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Molecular Weight

132.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-(Trimethylsilyl)-1-propanol

CAS RN

2917-47-7
Record name 3-(Trimethylsilyl)-1-propanol
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Record name 3-(Trimethylsilyl)-1-propanol
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Record name 1-Propanol, 3-(trimethylsilyl)-
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Record name 3-(Trimethylsilyl)-1-propanol
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Record name 3-(Trimethylsilyl)-1-propanol
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Synthesis routes and methods

Procedure details

Methanesulfonylchloride (0.73 ml, 9 mmol) was added dropwise to a solution of 3-(trimethylsilyl)-1-propanol (1.2 ml, 7.56 mmol) cooled at 0° C. in 20 ml of dichloromethane. After 45 minutes stirring, the reaction mixture was partitioned between water and dichloromethane, the organic phase was separated, the solvent was evaporated under reduced pressure to afford the expected 3-(trimethylsilyl)-1-propanol, methanesulfonate in crude quantitative yield.
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
JA Griffith-Dzielawa, RE Barrans Jr… - Synthetic …, 2000 - Taylor & Francis
A homologous series of alkylenediphosphonic acids was successfully esterified with 3-(trimethylsilyl)-1-propanol to the symmetrically-substituted diesters. The procedure, which has …
Number of citations: 18 www.tandfonline.com
A Tanaka, T Fukui, A Uejima… - Annals of the New …, 1992 - Wiley Online Library
… Among the organosilicon compounds investigated, 2-trimethylsilylethanol (n = 2) and 3-trimethylsilyl-1-propanol (n = 3) were better substrates for HLADH than ethanol was. The …
Number of citations: 5 nyaspubs.onlinelibrary.wiley.com
DR McAlister, AW Herlinger, JR Ferraro… - Synthesis and reactivity …, 2002 - Taylor & Francis
The silicon-substituted diphosphonic acid P,P′-di[3-(trimethyl-silyl)-1-propyl] methylenediphosphonic acid, H 2 DTMSP-[MDP], reacts with metal nitrates in methanol to form …
Number of citations: 10 www.tandfonline.com
MF Shostakovsky, IA Shikhiev, NV Komarov - Bulletin of the Academy of …, 1956 - Springer
The vinyl ether of 3-(diethylmethylsilyl)-1-propanol was synthesized by a modification of the Favorsky-Shostakovsky method. 2. A study was made of the reactions of the vinyl ethers of 3-…
Number of citations: 3 link.springer.com
T Nakashima, R Fujiyama, M Fujio… - Bulletin of the Chemical …, 1999 - journal.csj.jp
The solvolysis rates of 2,2-dimethyl-3-(trimethylsilyl)propyl and 3-(aryldimethylsilyl)-2,2-dimethylpropyl p-toluenesulfonates were measured in a wide variety of solvents at 45 C. The …
Number of citations: 14 www.journal.csj.jp
B Otazaghine, B Boutevin… - Macromolecules, 2002 - ACS Publications
Atom transfer radical polymerization (ATRP) of n-butyl α-fluoroacrylate with CuCl and CuBr as the catalyst and 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) as the ligand …
Number of citations: 22 pubs.acs.org
AW Herlinger, ML Dietz - 2003 - osti.gov
Numerous types of actinide-bearing waste materials are found throughout the DOE complex. Most of these wastes consist of large volumes of non-hazardous materials contaminated …
Number of citations: 3 www.osti.gov
H Urabe - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 18135‐48‐3 ] C 6 H 15 ISi (MW 242.20) InChI = 1S/C6H15ISi/c1‐8(2,3)6‐4‐5‐7/h4‐6H2,1‐3H3 InChIKey = RVLGUXNVMKOVQM‐UHFFFAOYSA‐N (reagent equivalent to ’ − CH 2 …
Number of citations: 0 onlinelibrary.wiley.com
ML Dietz, AW Herlinger, JF Brennecke - 2000 - osti.gov
The objective of this project is to develop novel, substituted diphosphonic acid ligands that can be used for supercritical carbon dioxide extraction (SCDE) of actinide ions from solid …
Number of citations: 3 www.osti.gov
SH Kim, YH Kim, HN Cho, SK Kwon, HK Kim… - …, 1996 - ACS Publications
We report here the effect of size and type of substituents upon the fine and conformational structure and unusual optical absorption behavior for the substituted poly(1,6-heptadiynes). 4-(…
Number of citations: 55 pubs.acs.org

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